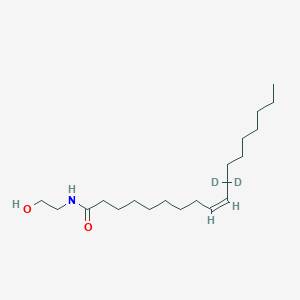
Oleoyl Ethanolamide-d2
Übersicht
Beschreibung
Oleoyl Ethanolamide-d2 is a deuterated form of Oleoyl Ethanolamide, which is a naturally occurring ethanolamide lipid. It is an analogue of the endocannabinoid arachidonoyl ethanolamide, found in brain tissue and chocolate. This compound is used primarily as an internal standard for the quantification of Oleoyl Ethanolamide by gas chromatography or liquid chromatography-mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Oleoyl Ethanolamide-d2 has a wide range of scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oleoyl Ethanolamide-d2 can be synthesized through chemical amidation. One effective process involves using native oil as an acyl donor in the presence of sodium methoxide. The reaction is conducted in a mixed solvent, where high oleic sunflower oil and ethanolamine react in the presence of sodium methoxide. The reaction is typically carried out with agitation for about 3 hours, resulting in the formation of fatty acid ethanolamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using a packed-bed reactor loaded with commercial lipase Lipozyme 435. This method improves the space-time yield of the reaction and the catalyst productivity. The use of a nontoxic, bioderived, and renewable solvent like limonene in the reaction medium enhances the process. The reaction can be run continuously for over 157 hours, demonstrating the stability and efficiency of the biocatalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Oleoyl Ethanolamide-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in various substituted ethanolamides .
Wirkmechanismus
Oleoyl Ethanolamide-d2 exerts its effects by acting as an agonist for peroxisome proliferator-activated receptor alpha. This receptor is involved in the regulation of lipid metabolism and energy homeostasis. By activating this receptor, this compound stimulates lipolysis, fatty acid uptake, and beta-oxidation. It also promotes food intake control by activating the hedonic dopamine pathways and increasing homeostatic oxytocin and brain histamine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arachidonoyl Ethanolamide: An endocannabinoid found in brain tissue and chocolate.
Palmitoyl Ethanolamide: Known for its anti-inflammatory and neuroprotective effects.
Stearoyl Ethanolamide: Exhibits anti-inflammatory activity and anorexic effects.
Uniqueness
Oleoyl Ethanolamide-d2 is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. Its ability to act as a potent agonist for peroxisome proliferator-activated receptor alpha also distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
(Z)-11,11-dideuterio-N-(2-hydroxyethyl)octadec-9-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i8D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVQLFMWHZBEF-MSKGDGSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)/C=C\CCCCCCCC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzyl-2-thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049867.png)
![2-Thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049875.png)
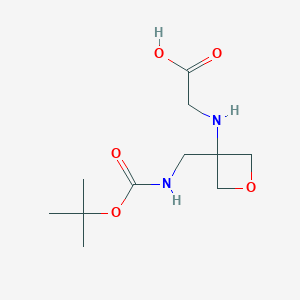
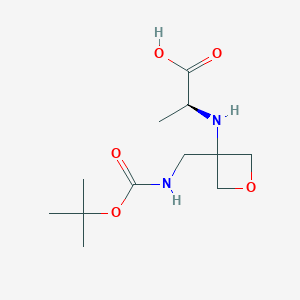
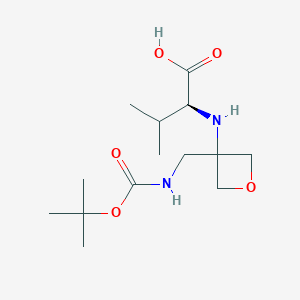


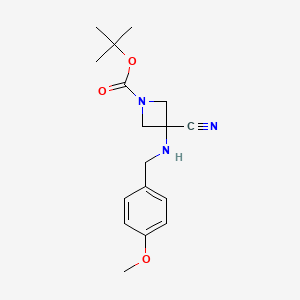
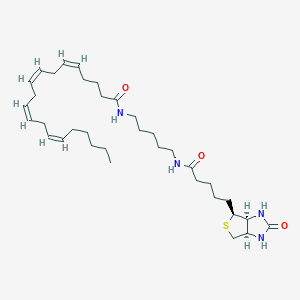
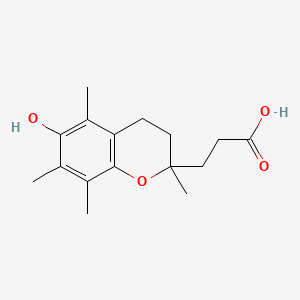

![4-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)butanoic acid](/img/structure/B8049957.png)
![[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B8049958.png)
